molecular formula C10H22Cl2N2O B12302233 rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans

rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans

Cat. No.: B12302233
M. Wt: 257.20 g/mol
InChI Key: NPSHSXURMXJMOF-UHFFFAOYSA-N
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Description

rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans: is an organic compound with the molecular formula C10H20N2O·2HCl It is a solid powder that is soluble in water and alcohol-based solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans typically involves organic synthesis techniques. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • rac-1-[(1R,2R)-2-methoxyethyl]piperazine dihydrochloride
  • rac-1-[(1R,2R)-2-methoxycyclohexyl]piperazine dihydrochloride

Comparison: rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans is unique due to its specific cyclopentyl moiety, which may confer distinct chemical and biological properties compared to its cyclohexyl and methoxyethyl analogs.

Properties

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.20 g/mol

IUPAC Name

1-(2-methoxycyclopentyl)piperazine;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12;;/h9-11H,2-8H2,1H3;2*1H

InChI Key

NPSHSXURMXJMOF-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1N2CCNCC2.Cl.Cl

Origin of Product

United States

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